

Application Note: Quantification of Hamycin Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Hamycin*

Cat. No.: *B1170428*

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Abstract

This application note provides a detailed methodology for the quantification of the antifungal agent **Hamycin** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). **Hamycin**, a polyene macrolide antibiotic produced by *Streptomyces pimprina*, is utilized as a potent fungicide.[1][2] This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for the chromatographic separation and quantification of **Hamycin**, particularly from pharmaceutical cream formulations. The method is demonstrated to be simple, accurate, and precise, making it suitable for routine quality control and research applications.[2][3]

Introduction

Hamycin is a heptaene macrolide antibiotic that is effective against a broad spectrum of fungi. [1] Its clinical and agricultural importance necessitates reliable and accurate analytical methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details an isocratic RP-HPLC method coupled with UV detection for the determination of **Hamycin**.

Experimental

Instrumentation and Materials

- HPLC System: A system equipped with an autosampler and a UV detector is suitable (e.g., Shimadzu LC 2010).[2]
- Column: A Thermo Scientific C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: For accurate weighing of standards and samples.
- Volumetric Glassware: Calibrated volumetric flasks and pipettes.
- Sonicator: For degassing the mobile phase and dissolving samples.[2]
- pH Meter: For adjusting the pH of the mobile phase.
- Syringe Filters: 0.45 µm nylon or PTFE filters for sample and mobile phase filtration.

Reagents and Standards

- **Hamycin** Reference Standard: Of known purity.
- Methanol: HPLC grade.
- Diisopropylamine: Analytical grade.[2]
- Ammonium Acetate: Analytical grade.[2]
- Glacial Acetic Acid: Analytical grade.[2]
- Distilled Water: HPLC grade or equivalent.

Protocols

Preparation of Mobile Phase

The mobile phase consists of a mixture of 0.4% (v/v) diisopropylamine in methanol and 0.5% (w/v) ammonium acetate in distilled water in a ratio of 90:10 (v/v).[2]

- To prepare the ammonium acetate solution (0.5% w/v): Dissolve 0.5 g of ammonium acetate in 100 mL of distilled water.
- To prepare the diisopropylamine in methanol solution (0.4% v/v): Add 0.4 mL of diisopropylamine to 100 mL of methanol.
- To prepare the final mobile phase: Mix 900 mL of the 0.4% diisopropylamine in methanol solution with 100 mL of the 0.5% ammonium acetate solution.
- Adjust the pH of the final mixture to 6.5 using glacial acetic acid.[2]
- Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[2]

Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **Hamycin** reference standard and transfer it to a 100 mL volumetric flask.[2]
- Dissolve the standard in the mobile phase.
- Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.[2]
- From this stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 50-250 µg/mL).[2]

Preparation of Sample Solution (from a Pharmaceutical Cream)

- Accurately weigh 2 g of the cream formulation (containing approximately 10 mg of **Hamycin**) and transfer it to a 100 mL volumetric flask.[2]
- Add approximately 70 mL of the mobile phase (used as a diluent) to the flask.[2]
- Sonicate the flask for a sufficient time to completely dissolve the **Hamycin** from the cream matrix.[2]

- Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.[\[2\]](#)
- Filter the resulting solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of **Hamycin**:

Parameter	Condition
Column	Thermo Scientific C18 (250 mm x 4.6 mm, 5 µm) [2]
Mobile Phase	0.4% (v/v) Diisopropylamine in Methanol : 0.5% (w/v) Ammonium Acetate in Water (90:10 v/v), pH 6.5 [2]
Flow Rate	1.0 mL/min [2]
Injection Volume	20 µL [2]
Column Temperature	Ambient [2]
Detection Wavelength	263 nm [2]
Run Time	7 minutes [2]

Note: A separate preparative HPLC method for the separation of **Hamycin** components uses a gradient mobile phase of methanol and water with detection at 384 nm.[\[1\]](#)

Data and Results

The described method was validated for its performance. The key quantitative data are summarized in the tables below.

System Suitability

Parameter	Result
Retention Time (min)	2.433[2]
Theoretical Plates	> 2000
Tailing Factor	< 2

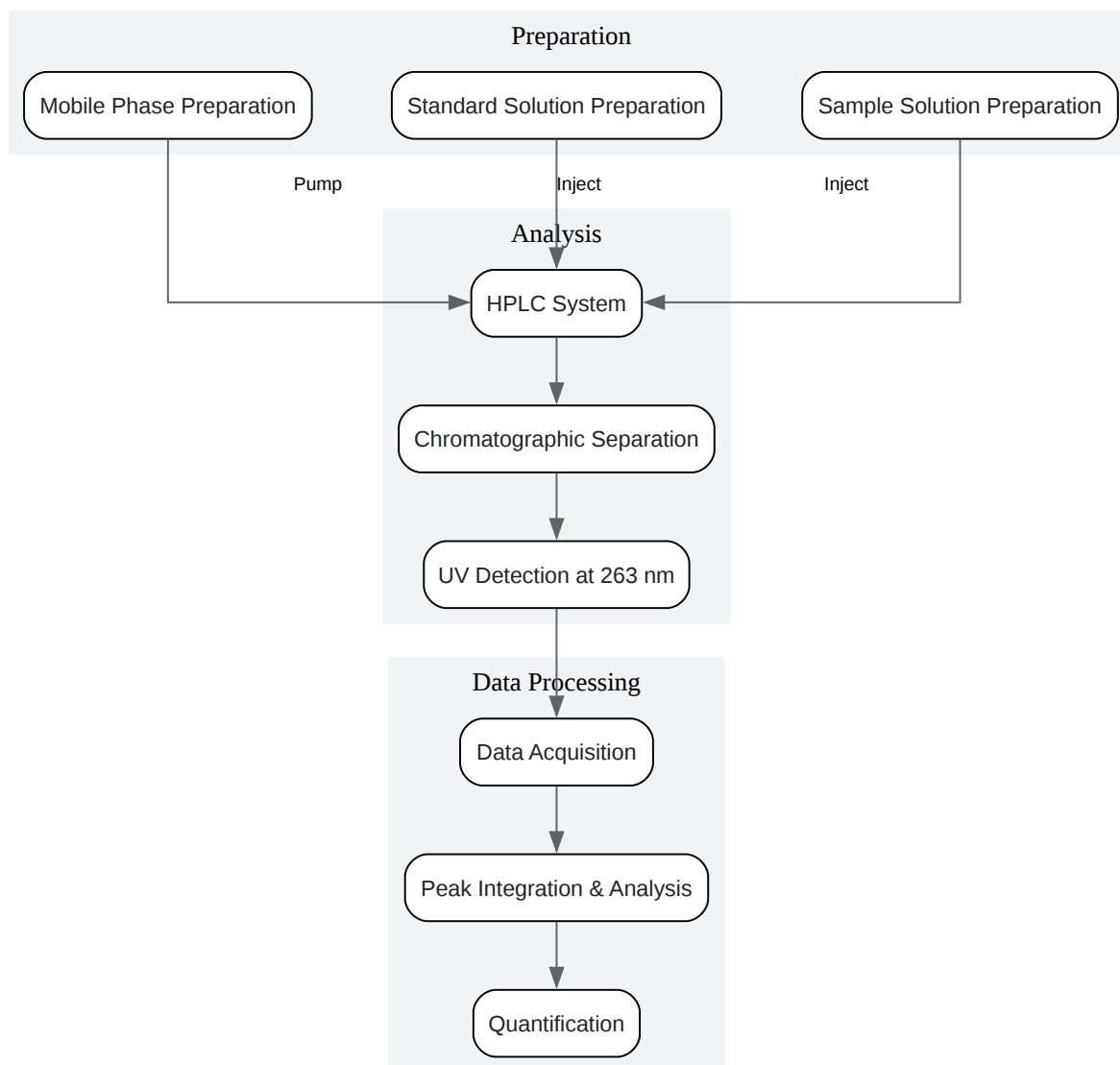
Method Validation Data

Parameter	Result
Linearity Range (µg/mL)	50 - 250[2]
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD)	< 2%[2]
Accuracy (Recovery %)	High (Specific values not provided in the source) [3]
Specificity	The method is specific and reliable.[3]

Visualizations

Experimental Workflow

The overall workflow for the HPLC quantification of **Hamycin** is depicted in the following diagram.



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Caption: Experimental workflow for **Hamycin** quantification by HPLC.

Conclusion

The RP-HPLC method described in this application note is suitable for the accurate and precise quantification of **Hamycin** in pharmaceutical preparations. The method is straightforward and utilizes readily available instrumentation and reagents, making it a valuable tool for quality control and research laboratories involved in the analysis of this important antifungal agent. The validation data demonstrates that the method is reliable and reproducible.

[2][3]

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